molecular formula C9H9Cl2N3O2 B6190204 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine CAS No. 1240169-90-7

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine

Cat. No. B6190204
CAS RN: 1240169-90-7
M. Wt: 262.1
InChI Key:
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Description

“4-(2,6-dichloropyrimidine-4-carbonyl)morpholine” is a chemical compound with the molecular formula C9H9Cl2N3O2 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “this compound” involves a morpholine ring attached to a 2,6-dichloropyrimidine ring via a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . The introduction of a new hydrophobic side chain using organolithium reagents has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 262.09 . It is a white solid .

Safety and Hazards

The safety data sheet for a similar compound, 4,6-Dichloropyrimidine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “4-(2,6-dichloropyrimidine-4-carbonyl)morpholine” could involve further exploration of its potential uses in pharmaceutical testing . More research is needed to fully understand its mechanism of action and potential applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine involves the reaction of 2,6-dichloropyrimidine-4-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": [ "2,6-dichloropyrimidine-4-carboxylic acid", "Morpholine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloropyrimidine-4-carboxylic acid (1.0 equiv) and DMAP (0.1 equiv) in dry dichloromethane.", "Step 2: Add DCC (1.1 equiv) to the reaction mixture and stir for 10 minutes at room temperature.", "Step 3: Add morpholine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] }

CAS RN

1240169-90-7

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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